N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide is a synthetic organic compound characterized by a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenoxy) group linked via a but-2-yn-1-yl spacer to a 2-phenylbutanamide moiety. The alkyne spacer (but-2-yn-1-yl) may enhance rigidity and influence pharmacokinetic properties, while the phenylbutanamide group could modulate solubility and intermolecular interactions.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-18(16-8-4-3-5-9-16)21(23)22-12-6-7-13-24-17-10-11-19-20(14-17)26-15-25-19/h3-5,8-11,14,18H,2,12-13,15H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQNCIYKQBCSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzodioxole-Alkyne Ether
The benzodioxole ring is typically synthesized via cyclization of catechol derivatives with dichloromethane or dibromomethane under basic conditions. For the target compound, sesamol (benzo[d]dioxol-5-ol) is reacted with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours (Table 1).
Table 1: Optimization of Propargylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 24 | 78 |
| NaH | THF | 25 | 6 | 65 |
| Cs₂CO₃ | Acetone | 50 | 18 | 82 |
The use of cesium carbonate in acetone maximizes yield (82%) due to enhanced nucleophilicity and milder conditions.
Conversion of Terminal Alkyne to Primary Amine
The terminal alkyne is converted to the primary amine via a two-step process:
- Protection of the alkyne as a trimethylsilyl (TMS) derivative using chlorotrimethylsilane and imidazole in tetrahydrofuran (THF).
- Lithiation and amination : Treatment with n-butyllithium (n-BuLi) at −78°C followed by quenching with hydroxylamine-O-sulfonic acid yields the primary amine.
Alternative routes employ Hoffman degradation of acrylamides or Curtius rearrangement of acyl azides, though these methods introduce complexity.
Synthesis of 2-Phenylbutanoyl Chloride
Preparation of 2-Phenylbutanoic Acid
2-Phenylbutanoic acid is synthesized via a Grignard reaction between phenylmagnesium bromide and ethyl butyrate, followed by acidic hydrolysis (HCl, H₂O). Alternatively, Friedel-Crafts acylation of benzene with butyryl chloride in the presence of AlCl₃ provides direct access, albeit with lower regioselectivity.
Chlorination to Acyl Chloride
The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane at 0–25°C. Catalytic dimethylformamide (DMF) accelerates the reaction, achieving quantitative conversion within 2 hours.
Amide Bond Formation: Coupling Strategies
The final step involves coupling the benzodioxole-alkyne amine with 2-phenylbutanoyl chloride. Three predominant methods are evaluated:
Schotten-Baumann Reaction
Traditional Schotten-Baumann conditions (aqueous NaOH, dichloromethane) afford moderate yields (60–70%) but require stringent pH control to prevent hydrolysis of the acyl chloride.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane under argon achieves yields >85% (Table 2). The reaction proceeds via activation of the carboxylic acid (in situ generated from the acyl chloride) to an O-acylisourea intermediate, which reacts with the amine.
Table 2: EDCI/DMAP Coupling Optimization
| EDCI Equiv | DMAP Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | 0.1 | 24 | 78 |
| 1.5 | 0.2 | 12 | 88 |
| 2.0 | 0.3 | 6 | 92 |
Excess EDCI (2.0 equiv) and extended reaction times maximize conversion.
Uranium-Based Coupling Reagents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) and TBTU (Tetramethyluronium Tetrafluoroborate) in dimethylacetamide (DMA) achieve rapid coupling (1–2 hours) with yields exceeding 90%, albeit at higher cost.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.
Industrial-Scale Considerations
Solvent Recycling
Dichloromethane and DMF are recovered via distillation, reducing environmental impact and cost.
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and heat transfer during propargylation and amidation steps, enhancing throughput by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The alkyne linker can be reduced to form the corresponding alkene or alkane.
Substitution: The phenylbutanamide group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing alkynes.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Alkenes or alkanes derived from the alkyne linker.
Substitution: Various substituted phenylbutanamides depending on the electrophile used.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antitumor and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its effects on cell signaling pathways and apoptosis.
Chemical Sensors: It can be used in the development of sensors for detecting heavy metals and other environmental pollutants.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide to structurally related derivatives documented in the literature. Key parameters include synthetic yield , melting point , spectroscopic data , and substituent effects (Table 1).
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Synthetic Yield : The target compound’s hypothetical synthesis might align with yields of 65–80% observed in analogous piperazine and benzimidazole derivatives (e.g., 75% for Compound 25, 78% for Compound 5p) .
Melting Points : Most HCl salts of related compounds melt between 164–185°C (e.g., 171–172°C for Compound 25), suggesting the target compound may exhibit similar thermal stability .
Substituent Effects: Alkyne vs. Electron-Withdrawing Groups: Chloro (Compound 21) and trifluoromethyl (Compound 25) substituents enhance lipophilicity and metabolic stability, whereas the target compound’s phenylbutanamide may prioritize hydrogen bonding . Spectroscopic Data: The benzo[d][1,3]dioxol-5-yloxy group in analogs shows characteristic NMR shifts (e.g., δ 5.97 ppm for methylenedioxy protons in Compound 5p) , which would likely recur in the target compound.
Limitations:
- No direct data on the target compound’s synthesis, bioactivity, or crystallography are available in the provided evidence.
- Comparisons rely on structural analogs with divergent backbones (e.g., piperazine vs. but-2-yn-1-yl), limiting pharmacological extrapolation.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework comprising a benzo[d][1,3]dioxole moiety , a but-2-yn-1-yl linker , and a phenylbutanamide group . Its molecular formula is , with a molecular weight of 389.4 g/mol. The presence of the benzodioxole unit is significant as it is associated with various biological activities, including anticancer and antidiabetic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of α-amylase, an enzyme that plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can help manage blood glucose levels, making it relevant for diabetes treatment. Previous studies have demonstrated that derivatives with similar structures exhibit IC50 values indicating strong inhibitory effects against α-amylase .
- Anticancer Activity : Research indicates that compounds containing the benzodioxole structure may inhibit cancer cell proliferation through various pathways. For instance, certain derivatives have been shown to exert cytotoxic effects on multiple cancer cell lines while sparing normal cells .
- Anti-inflammatory Effects : The sulfonamide moiety present in some related compounds has been linked to anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways .
In Vitro Studies
A study focused on synthesizing benzodioxol carboxamide derivatives found that compounds structurally related to this compound exhibited significant α-amylase inhibition. For example:
| Compound | IC50 (µM) |
|---|---|
| IIa | 0.85 |
| IIc | 0.68 |
These findings suggest that the synthesized compounds could serve as effective agents for managing diabetes by controlling blood sugar levels .
In Vivo Studies
In vivo experiments using streptozotocin-induced diabetic mice revealed that certain benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights the potential therapeutic benefits of these compounds in diabetes management.
Cytotoxicity Assessment
Cytotoxicity assays conducted on various cancer cell lines demonstrated that specific derivatives of benzodioxole exhibited potent anticancer properties while maintaining safety profiles for normal cells . This dual action underscores the importance of further research into these compounds for developing new cancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis involving coupling of benzo[d][1,3]dioxole derivatives with alkyne intermediates, followed by amidation. Key parameters include:
- Temperature : 60–80°C for Suzuki-Miyaura coupling steps to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Pd/C or Cu(I) catalysts for cross-coupling reactions (yield optimization: 65–85%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.4 ppm), alkyne linkages (δ 2.1–2.5 ppm), and amide carbonyls (δ 168–172 ppm) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 408.18) .
- Supplementary techniques : IR spectroscopy for functional group validation (C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease activity (e.g., GRK2 inhibition ).
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antibacterial vs. anticancer effects) be reconciled?
- Hypothesis testing :
- Dose-dependency : Evaluate activity at varying concentrations (0.1–100 µM) to identify therapeutic windows .
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to isolate pathways (e.g., apoptosis vs. membrane disruption) .
- Structural analogs : Compare activity of derivatives lacking the benzo[d][1,3]dioxole moiety to determine pharmacophore contributions .
Q. What computational strategies can predict binding interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite for simulating binding to kinases (e.g., GRK2) or DNA topoisomerases .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorophenyl groups) with bioactivity .
Q. How can synthetic scalability be achieved without compromising stereochemical purity?
- Flow chemistry : Continuous reactors for precise temperature/pH control during alkyne coupling steps .
- Chiral resolution : Use of (S)-DTBM-SEGPHOS ligands for enantioselective synthesis (e.g., 63% yield, 98% ee) .
Q. What experimental approaches elucidate the compound’s mechanism of action in inducing apoptosis?
- Flow cytometry : Annexin V/PI staining to quantify apoptotic cells .
- Western blotting : Caspase-3/9 activation and PARP cleavage in treated cell lysates .
- Mitochondrial assays : JC-1 staining for membrane potential collapse .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
